4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one
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Overview
Description
4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an azetidinone ring, which is a four-membered lactam, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-hydroxybenzaldehyde with an amine and an acid catalyst.
Etherification: The oxazole derivative is then subjected to etherification with 4-hydroxybenzyl alcohol to form the intermediate compound.
Azetidinone Ring Formation: The key step involves the formation of the azetidinone ring, which can be achieved through a [2+2] cycloaddition reaction between a suitable ketene and an imine.
Final Coupling: The final step involves coupling the azetidinone intermediate with 3-methoxyphenol and oxolan-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the azetidinone ring, potentially leading to ring opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced rings or open-chain derivatives.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing azetidinone rings are often studied for their antimicrobial and anti-inflammatory properties. This specific compound could be explored for similar activities, given its structural features.
Medicine
In medicine, azetidinone derivatives are known for their potential as beta-lactam antibiotics. This compound could be investigated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Industry
Industrially, the compound could find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The oxazole and phenoxy groups may enhance binding affinity and specificity towards certain bacterial enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known beta-lactam antibiotic with a similar azetidinone ring.
Cephalosporins: Another class of beta-lactam antibiotics with broader spectrum activity.
Carbapenems: Beta-lactam antibiotics known for their resistance to beta-lactamase enzymes.
Uniqueness
The uniqueness of 4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other beta-lactam compounds. The presence of the oxazole and phenoxy groups could potentially enhance its stability and efficacy.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-17-24(18(2)35-28-17)16-33-20-11-9-19(10-12-20)25-26(34-22-7-4-6-21(14-22)31-3)27(30)29(25)15-23-8-5-13-32-23/h4,6-7,9-12,14,23,25-26H,5,8,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINJIOJJFVRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C3C(C(=O)N3CC4CCCO4)OC5=CC=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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